![molecular formula C16H25NOSi B14381652 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 89813-14-9](/img/structure/B14381652.png)
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound with a complex structure that includes a silyl ether and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Alkyne: The starting material, 4-bromo-2-butyne, undergoes a nucleophilic substitution reaction with N,N-diethylamine to form N,N-diethylbut-2-yn-1-amine.
Silylation: The resulting N,N-diethylbut-2-yn-1-amine is then treated with dimethylphenylsilyl chloride in the presence of a base such as triethylamine to form the silyl ether, this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: shares similarities with other silyl ethers and alkynes, such as:
Uniqueness
Unique Structure:
Versatility: Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89813-14-9 |
|---|---|
Molekularformel |
C16H25NOSi |
Molekulargewicht |
275.46 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]oxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C16H25NOSi/c1-5-17(6-2)14-10-11-15-18-19(3,4)16-12-8-7-9-13-16/h7-9,12-13H,5-6,14-15H2,1-4H3 |
InChI-Schlüssel |
YYUXMSQLTJXSKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCO[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
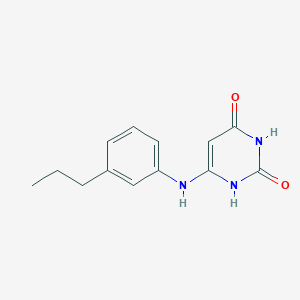
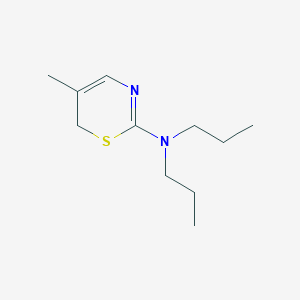
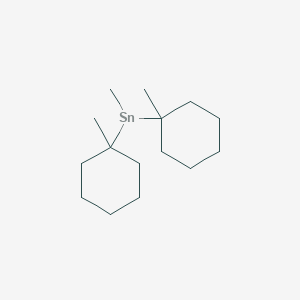
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
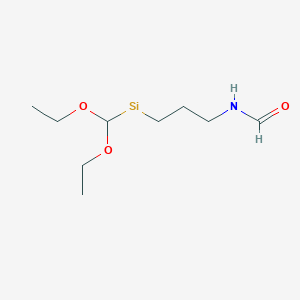
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
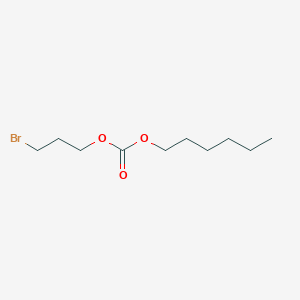
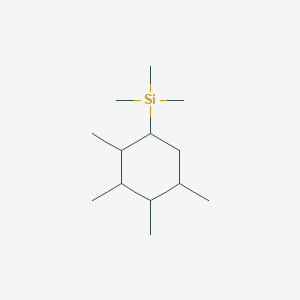
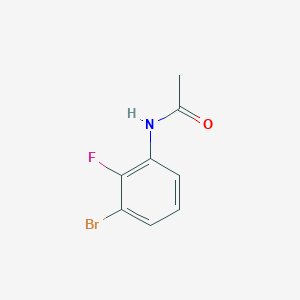
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
